1,2-Diaminoethylphosphonic acid

Description

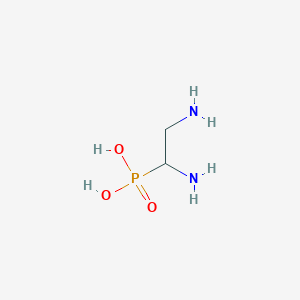

Structure

2D Structure

3D Structure

Properties

CAS No. |

16606-66-9 |

|---|---|

Molecular Formula |

C2H9N2O3P |

Molecular Weight |

140.08 g/mol |

IUPAC Name |

1,2-diaminoethylphosphonic acid |

InChI |

InChI=1S/C2H9N2O3P/c3-1-2(4)8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) |

InChI Key |

CCYLOQJVEOHSGI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(N)P(=O)(O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,2-Diaminoethylphosphonic Acid Derivatives

Several synthetic strategies have been developed to construct the this compound scaffold. These methods often involve the formation of key intermediates such as aziridines or the utilization of Michael-type additions.

Aziridine-Mediated Synthesis

Aziridines, as highly strained three-membered rings, are valuable synthetic intermediates that readily undergo ring-opening reactions with various nucleophiles. nih.gov This reactivity is harnessed in the synthesis of this compound derivatives. The efficiency of these ring-opening reactions is often dependent on the nature of the substituents on the aziridine (B145994) ring and the nucleophile, as well as the reaction conditions. nih.gov

A primary method for introducing the second amino group to form the 1,2-diaminoethylphosphonate backbone is the nucleophilic ring-opening of an aziridinephosphonate. This reaction involves the attack of an amine nucleophile on one of the carbon atoms of the aziridine ring, leading to the formation of a 1,2-diaminophosphonate. nih.govrsc.orgmdpi.com The regioselectivity of this ring-opening can be influenced by the substituents on the aziridine ring. frontiersin.org The presence of electron-withdrawing groups on the aziridine nitrogen can activate the ring, facilitating the nucleophilic attack. nih.gov

Simple and efficient strategies for the synthesis of enantiomerically enriched diethyl 2,3-diaminopropylphosphonates have been developed starting from N-protected (aziridin-2-yl)methylphosphonates. These methods employ a regioselective aziridine ring-opening reaction with corresponding nucleophiles. nih.gov The high ring strain of aziridines makes them highly reactive towards nucleophiles, which can cleave the ring to form a variety of functionalized organic compounds. nih.gov

Table 1: Examples of Aziridine Ring Opening with Amine Nucleophiles

| Aziridine Precursor | Amine Nucleophile | Product | Reference |

|---|---|---|---|

| N-Boc-(aziridin-2-yl)methylphosphonate | Benzylamine | Diethyl (R)- and (S)-2-(N-Boc-amino)-3-(benzylamino)propylphosphonate | nih.gov |

| Trifluoromethylated aziridine-2-phosphonates | Thiols | γ-amino-γ-trifluoromethyl phosphonates | rsc.org |

| 2H-azirine phosphine (B1218219) oxides | Methanol | α-aminophosphine oxide acetals | mdpi.com |

Dialkyl vinylphosphonates can serve as versatile starting materials for the synthesis of aziridinephosphonates. The double bond in vinylphosphonates can be epoxidized and subsequently converted to an aziridine. For instance, enantiomerically enriched diethyl 2,3-epoxypropylphosphonates can be transformed into the corresponding aziridines, which then serve as precursors for diamino derivatives. nih.gov

The Gabriel-Cromwell reaction provides a direct method for the synthesis of aziridines from α,β-unsaturated carbonyl compounds. A modified version of this reaction has been successfully applied to the synthesis of 2-aziridinyl phosphonates. nih.gov This method involves the reaction of a phosphonate-containing α,β-unsaturated system with an amine, leading to the formation of the aziridine ring. This approach has been used to synthesize a series of new aziridinyl phosphonates. nih.gov N-sugar substituted chiral aziridines have also been synthesized via the Gabriel-Cromwell reaction in high yields. nih.gov

Aza-Michael Addition to Phosphonodehydroalanine Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another powerful tool for the synthesis of this compound derivatives. Phosphonodehydroalanine derivatives, which contain a carbon-carbon double bond conjugated to a phosphonate (B1237965) group, are excellent Michael acceptors. researchgate.net The reaction of these derivatives with various amines provides a straightforward and effective route to N'-substituted-β-amino-α-aminophosphonates. researchgate.net This method is quite general, allowing for the use of a wide range of primary and secondary amines, leading to the desired adducts in high yields. researchgate.net

Table 2: Aza-Michael Addition to Phosphonodehydroalanine Derivatives

| Phosphonodehydroalanine Derivative | Amine Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Diethyl N-acetyl-α,β-dehydroalanylphosphonate | Benzylamine | Diethyl N-acetyl-N'-benzyl-α,β-diaminopropylphosphonate | High | researchgate.net |

| Diethyl N-acetyl-α,β-dehydroalanylphosphonate | Piperidine | Diethyl N-acetyl-N'-piperidyl-α,β-diaminopropylphosphonate | High | researchgate.net |

| Diethyl N-acetyl-α,β-dehydroalanylphosphonate | Morpholine | Diethyl N-acetyl-N'-morpholinyl-α,β-diaminopropylphosphonate | High | researchgate.net |

Stereoselective Synthesis of Enantiomerically Enriched 1,2-Diaminoethylphosphonic Acids

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is of great importance.

Several strategies have been employed to achieve stereoselectivity. One common approach is the use of chiral starting materials. For example, enantiomerically enriched (S)- and (R)-diethyl 2,3-epoxypropylphosphonates, obtained through hydrolytic kinetic resolution, can be converted to the corresponding enantiomerically enriched (R)- and (S)-(aziridin-2-yl)methylphosphonates. nih.gov These chiral aziridines can then undergo regioselective ring-opening with amines to produce enantiomerically enriched 2,3-diaminopropylphosphonates. nih.gov

Another approach involves the use of chiral auxiliaries or catalysts. The Pudovik reaction, which is the nucleophilic addition of a phosphite (B83602) to an imine, can be rendered stereoselective by using a chiral amine to form the imine. nih.gov While this is a well-established method for α-aminophosphonates, similar principles can be applied to the synthesis of diamino derivatives.

The first stereoselective synthesis of tetrasubstituted α-aminophosphonic acids was achieved by Seebach in 1995, starting from a racemic imidazolidinone that was resolved using (R)-mandelic acid. mdpi.com This highlights the use of classical resolution techniques to obtain enantiomerically pure intermediates.

Table 3: Approaches to Stereoselective Synthesis

| Method | Key Feature | Example | Reference |

|---|---|---|---|

| Chiral Starting Material | Use of enantiomerically enriched precursors | Hydrolytic kinetic resolution of diethyl 2,3-epoxypropylphosphonate | nih.gov |

| Chiral Auxiliary | Condensation with a chiral amine to form a chiral imine | Pudovik reaction with an imine derived from a chiral amine | nih.gov |

| Classical Resolution | Separation of diastereomeric salts | Resolution of a racemic imidazolidinone with (R)-mandelic acid | mdpi.com |

Application of Chiral α-Methylbenzylamine in Aziridine Formation

The strategic use of chiral auxiliaries, such as (R)- or (S)-α-methylbenzylamine, is a key method for introducing stereocenters during the synthesis of this compound precursors. This approach is particularly important in the formation of chiral aziridine rings, which serve as valuable intermediates. The nitrogen of the aziridine can be selectively alkylated or arylated, and subsequent ring-opening reactions provide a pathway to enantiomerically enriched diaminoalkylphosphonates. The chirality of the α-methylbenzyl group directs the stereochemical outcome of these transformations, allowing for the synthesis of specific stereoisomers of the target diamine.

Chromatographic Resolution of Diastereomeric Aziridinephosphonates

Following the synthesis of diastereomeric mixtures of aziridinephosphonates, chromatographic techniques are employed for their separation. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for resolving these diastereomers. nih.govnih.gov Chiral stationary phases, such as those derived from poly(L-leucine) or (R)-N-(3,5-dinitrobenzoyl)phenylglycine, can effectively separate enantiomers and diastereomers based on differential interactions. nih.govnih.gov The successful separation allows for the isolation of individual diastereomers, which can then be carried forward in the synthesis to produce enantiomerically pure this compound derivatives.

Derivatization Strategies for N'-Substituted 1,2-Diaminoethylphosphonic Acids

The biological activity of this compound analogues can be finely tuned by modifying the N'-substituent. Various derivatization strategies have been developed to introduce a wide range of functional groups at this position.

To enhance the interaction of these compounds with the active sites of enzymes, which often contain hydrophobic pockets, bulky and lipophilic groups are introduced. One common strategy involves the reaction of a primary amine on the diaminoethylphosphonate precursor with a suitable electrophile carrying a hydrophobic moiety. Examples of such substituents include the adamantyl group, which is a bulky, rigid, and highly lipophilic cage-like structure. The introduction of such groups can lead to improved inhibitory potency and selectivity.

Phosphinic pseudopeptides are analogues of dipeptides where the scissile amide bond is replaced by a non-hydrolyzable phosphinic acid linkage (-P(O)(OH)CH₂-). nih.gov These compounds can act as transition-state analogue inhibitors of proteases. nih.gov The synthesis of phosphinic pseudodipeptides based on a this compound scaffold involves coupling the diamine with a suitable phosphinic acid derivative. Multistep synthetic routes have been developed to create these complex molecules, often involving the preparation of two key building blocks that are then combined. nih.gov For instance, a P1'-modified phosphinic pseudodipeptide with a 2-(3-pyridinyl)ethyl group has been synthesized, demonstrating the versatility of this approach. researchgate.net

The introduction of halogenated aromatic rings into the structure of this compound analogues is another important derivatization strategy. Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, and can also participate in specific interactions with biological targets, such as halogen bonding. The synthesis of these analogues typically involves the reaction of the diamine precursor with a halogen-substituted aromatic aldehyde or halide.

Hydrolysis and Dealkylation Procedures for Phosphonate Esters to Acids

The final step in the synthesis of many this compound-based compounds is the conversion of the phosphonate ester to the corresponding phosphonic acid. mdpi.comnih.gov This transformation is crucial as the phosphonic acid group is often essential for biological activity, mimicking the tetrahedral intermediate of peptide hydrolysis. mdpi.com

Several methods are available for this dealkylation, with acidic hydrolysis being a common approach. mdpi.comnih.govresearchgate.net This is typically achieved by heating the phosphonate ester in the presence of a strong acid, such as concentrated hydrochloric acid (HCl). mdpi.comresearchgate.net The hydrolysis of dialkyl phosphonates proceeds in two consecutive steps, with the cleavage of the second ester group being the rate-determining step. nih.gov

Alternatively, dealkylation can be effected using trimethylsilyl (B98337) halides, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl chloride (TMSCl). mdpi.comgoogle.com The reaction with TMSCl, for instance, can be carried out in a sealed vessel to achieve high yields in relatively short reaction times. google.com This method proceeds through the formation of a silyl (B83357) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid upon the addition of water. google.com

| Dealkylation Method | Reagents | Key Features |

| Acidic Hydrolysis | Concentrated HCl or HBr | Widely applicable, proceeds in two steps for dialkyl phosphonates. mdpi.comnih.gov |

| Silyl Halide Dealkylation | Trimethylsilyl chloride (TMSCl) or Trimethylsilyl bromide (TMSBr) | Forms a silyl phosphonate intermediate, can be performed in a sealed vessel for high yields. mdpi.comgoogle.com |

Enzyme Inhibition Studies: Mechanism and Specificity

Inhibition of Alanine (B10760859) Aminopeptidases (APNs)

N-substituted derivatives of 1,2-diaminoethylphosphonic acid have been identified as selective inhibitors of M1 alanine aminopeptidases (APNs) over M17 leucine (B10760876) aminopeptidases. nih.gov The introduction of hydrophobic substituents on the nitrogen atom enhances the inhibitory activity and provides a basis for achieving selectivity among different aminopeptidases.

Research has demonstrated the potent inhibition of Aminopeptidase (B13392206) N from Neisseria meningitidis (NmAPN) by derivatives of this compound. X-ray crystallography studies of NmAPN in complex with N-benzyl-1,2-diaminoethylphosphonic acid and N-cyclohexyl-1,2-diaminoethylphosphonic acid have provided detailed insights into the binding mode. nih.gov These studies reveal that the additional amino group and the hydrophobic substituents of the inhibitors play a key role in their interaction with the S1 active site of the enzyme. nih.gov

Furthermore, related phosphinic pseudodipeptides, which incorporate a similar phosphorus-based transition-state analogue motif, act as tight-binding, competitive inhibitors of NmAPN. nih.gov The binding affinities for these related compounds are in the nanomolar range, highlighting the effectiveness of this chemical scaffold against NmAPN. nih.gov

Inhibition of Neisseria meningitidis Aminopeptidase (NmAPN) by Phosphinic Pseudodipeptides

| Compound | Ki (nM) |

|---|---|

| hPheP(CH2)Phe | 302 ± 18 |

| hPheP(CH2)Tyr | 54 ± 5 |

Data sourced from Drag, M., et al. (2012). nih.gov

Human Aminopeptidase N (also known as HsAPN, hAPN, or CD13) is a well-established therapeutic target, particularly in oncology. nih.gov The inhibitory activity of N-substituted 1,2-diaminoethylphosphonic acids has been evaluated against this human enzyme. nih.gov The structural similarities to potent inhibitors like phosphinic dipeptides suggest a strong inhibitory potential. For instance, phosphinic pseudodipeptides have demonstrated very high potency against HsAPN, with inhibition constants reaching the low nanomolar range. uoa.gr This indicates that the core structure, mimicked by this compound, is highly effective at targeting the active site of human aminopeptidase N. uoa.gr

The inhibitory effects of this compound derivatives have also been confirmed against porcine kidney aminopeptidase (pAPN or SsAPN). nih.gov Studies on related phosphonic acid analogues of amino acids with strong hydrophobic characteristics showed inhibitory constants (Ki values) in the low micromolar range against the porcine enzyme. nih.gov Furthermore, phosphinic pseudodipeptides that are potent inhibitors of NmAPN exhibit nearly identical binding affinities for the porcine orthologue, underscoring the conserved nature of the active site in these M1 aminopeptidases. nih.govnih.gov For example, a phosphinic analog that potently inhibits human APN also shows a Ki value of 1.5 nM against porcine kidney APN. uoa.gr

Inhibition of Porcine Kidney Aminopeptidase (SsAPN) by Phosphinic Pseudodipeptides

| Compound | Ki (nM) |

|---|---|

| hPheP(CH2)Phe | 276 |

| hPheP(CH2)Tyr | 36 |

Data sourced from Drag, M., et al. (2012) and Grzywa, R., et al. (2010). nih.govnih.gov

The Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a key enzyme in the antigen processing pathway. nih.gov While phosphonic and phosphinic acid derivatives have been explored as inhibitors for various aminopeptidases, specific studies detailing the inhibition of ERAP2 by this compound are not extensively represented in the scientific literature. Research on ERAP2 inhibitors has largely focused on other scaffolds, such as 3,4-diaminobenzoic acid derivatives and phosphinic pseudotripeptides, which have shown varying degrees of potency and selectivity. uoa.gr Although these compounds share the characteristic of interacting with a zinc metalloenzyme active site, direct data on this compound's efficacy against ERAP2 is limited.

Microsomal aminopeptidase, designated as EC 3.4.11.2, is another target for which derivatives of this compound have shown significant inhibitory activity. uoa.gr Specifically, [1-Amino-2-(N-alkylamino)ethyl]phosphonic acids have been identified as effective, time-dependent inhibitors of this enzyme. uoa.gr The mechanism involves a slow-binding inhibition process, where an initial isomerization of the enzyme is followed by the rapid formation of the enzyme-inhibitor complex. uoa.gr

The most potent inhibitor in this class was found to be [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid, which demonstrates an inhibitory potency comparable to well-known, strong non-peptide inhibitors of this enzyme. uoa.gr

Inhibition of Microsomal Aminopeptidase by an N-Substituted Aminoethylphosphonic Acid

| Compound | Enzyme Source | Ki (µM) |

|---|---|---|

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Microsomal Aminopeptidase | 0.87 |

Data sourced from Lejczak, B., et al. (1989). uoa.gr

Selective Inhibition Profiles

Discrimination between M1 Alanine Aminopeptidases and M17 Leucine Aminopeptidase (LAP)

Research has demonstrated that N'-substituted 1,2-diaminoethylphosphonic acids exhibit notable selectivity, acting as inhibitors for M1 alanine aminopeptidases (APNs) while showing reduced activity against M17 leucine aminopeptidase (LAP). nih.govscience.gov This discriminatory ability is a key area of investigation, with studies focusing on metalloaminopeptidases from various sources, including bacterial, human, and porcine. nih.govscience.gov

The inhibitory activity of these compounds has been quantified, revealing several potent inhibitors of M1 aminopeptidases. nih.gov For example, the unsubstituted this compound was found to be a potent inhibitor of the M1 alanine metalloaminopeptidase from Neisseria meningitidis (NmAPN), with a Ki value of 0.6 μM. nih.gov In contrast, the inhibitory effect on M17 LAP is significantly lower. This selectivity is attributed to the structural differences between the S1 pockets of M1 and M17 aminopeptidases. nih.govnih.gov While M1 aminopeptidases like APN have a broad substrate tolerance, M17 LAPs display a narrower specificity, preferentially cleaving bulky, hydrophobic amino acids. nih.govnih.gov

The following table summarizes the inhibitory constants (Ki) of selected this compound derivatives against different aminopeptidases, highlighting the selectivity for M1 over M17 enzymes.

Selective Activity Regulation among Human Endoplasmic Reticulum Aminopeptidases (ERAP1 vs. ERAP2)

This compound and its derivatives have also been investigated for their ability to selectively inhibit human endoplasmic reticulum aminopeptidases, ERAP1 and ERAP2. researchgate.net These two enzymes, despite both belonging to the M1 family, exhibit different substrate specificities. frontiersin.org ERAP1 preferentially cleaves hydrophobic N-terminal amino acids from longer peptides (8-16 amino acids), while ERAP2 favors basic residues at the P1 position and acts on shorter peptides. frontiersin.orguoa.gr

Studies have shown that N'-substituted α,β-diaminophosphonates demonstrate potency primarily toward ERAP2. researchgate.net This selectivity is consistent with the known P1 basic substrate preference of ERAP2. researchgate.net The ability of these compounds to discriminate between ERAP1 and ERAP2 is significant for developing specific pharmacological tools to study the individual roles of these enzymes in antigen processing. researchgate.net

The table below presents the inhibitory profiles of selected phosphonic acid derivatives against ERAP1 and ERAP2, illustrating their selective nature.

Mechanisms of Enzyme Inhibition

Transition-State Analogue Inhibition

The inhibitory action of this compound and related phosphinic acids is attributed to their function as transition-state analogues. researchgate.net The phosphonic or phosphinic acid group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by metalloaminopeptidases. This mimicry allows the inhibitor to bind tightly to the enzyme's active site, effectively blocking substrate access and catalysis.

Binding Modes and Active Site Interactions

P1-S1 Binding Mode Analysis

The selectivity and potency of this compound derivatives are largely determined by their interactions within the S1 subsite of the target aminopeptidase. nih.govnih.gov X-ray crystallography and molecular modeling studies have provided detailed insights into these binding modes. nih.govnih.gov

In the case of M1 alanine aminopeptidases, the additional amino group of the this compound scaffold plays a crucial role. nih.gov Molecular modeling suggests that both positively charged nitrogen atoms of the unsubstituted compound can interact with glutamate (B1630785) residues (Glu117 and Glu260 in NmAPN) in the active site. nih.gov Crystallographic studies of N'-substituted derivatives complexed with NmAPN have revealed that the hydrophobic substituents on the second amino group occupy the S1 pocket, influencing the inhibitor's affinity and selectivity. nih.govnih.gov For instance, the unsubstituted derivative (1a) shows a clear preference for NmAPN, with a 5-fold and 20-fold lower inhibition constant compared to porcine and human APN, respectively. nih.gov Conversely, other derivatives exhibit more pronounced inhibition of the mammalian enzymes over the bacterial one. nih.gov

The analysis of these complexes highlights how the interplay between the phosphonic acid group, the two amino groups, and the N-substituent within the S1 pocket dictates the inhibitory profile of these compounds. nih.gov

Role of the β-Amino Group and Hydrophobic Substituents in S1 Pocket Interactions

The interaction of this compound and its derivatives with the S1 binding pocket of metalloaminopeptidases is significantly influenced by the presence and substitution of the β-amino group, as well as by the nature of hydrophobic substituents. The β-amino group plays a crucial role in the binding of these inhibitors. In its unsubstituted form, as in this compound, the β-amino group is positioned within the S1 pocket, oriented towards a region with negative electrostatic potential, specifically interacting with glutamate residues. nih.gov This interaction is a key determinant of the inhibitory potency.

The introduction of hydrophobic substituents at the N'-position of the this compound scaffold has been explored to enhance binding affinity and specificity. These hydrophobic groups are designed to interact with the hydrophobic regions of the S1 pocket. For instance, N'-substituted derivatives, such as those with benzyl (B1604629) or cyclohexyl groups, have been synthesized and their inhibitory activities evaluated against various M1 and M17 metalloaminopeptidases. nih.gov X-ray crystallography studies of these inhibitor-enzyme complexes have provided detailed insights into their binding modes. For example, in the complex with an M1 aminopeptidase, the N'-cyclohexyl derivative shows the β-amino group buried within the S1 pocket, directed towards the negatively charged glutamate area. nih.gov This highlights the dual importance of both the β-amino group's electrostatic interactions and the hydrophobic substituent's engagement with the S1 pocket for effective inhibition. The strategic incorporation of bulky and hydrophobic P1 side-chain residues can lead to more potent and selective inhibitors. nih.gov

Zinc Ion Complexation via Phosphonic Moiety in Active Site

The phosphonic acid moiety of this compound and its analogues is a critical functional group for the inhibition of metalloenzymes, primarily through its ability to complex with the active site zinc ion. psu.edu In many zinc-containing enzymes, the metal ion acts as a Lewis acid, binding and activating substrates. psu.edu Inhibitors designed with phosphonate (B1237965) groups mimic this interaction by forming strong coordinate bonds with the zinc ion. psu.edu

Spectroscopic studies, particularly ³¹P and ¹³C NMR, have been instrumental in elucidating the nature of this complexation. When a phosphonic acid analogue of a substrate binds to a zinc-containing enzyme, the zinc complexation typically leads to upfield shifts in the NMR signals compared to the deprotonated form of the free ligand, an effect similar to protonation. psu.edu This shift is influenced by changes in the electronegativity of the donor group upon metal coordination and steric effects. psu.edu

Competitive Inhibition Mechanisms

This compound and its derivatives have been shown to act as competitive inhibitors of certain enzymes, particularly metalloaminopeptidases. nih.gov Competitive inhibition occurs when the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. ucl.ac.uk In the case of this compound analogues, their structural similarity to the natural substrates of these enzymes allows them to bind to the active site, thereby preventing the substrate from binding and catalysis from occurring. nih.gov

The inhibitory activity of these compounds is often characterized by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition. uniroma1.it For competitive inhibitors, the apparent Michaelis-Menten constant (Kₘ) increases in the presence of the inhibitor, while the maximum velocity (Vₘₐₓ) remains unchanged. ucl.ac.uk This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site. ucl.ac.uk

Studies on a series of N'-substituted 1,2-diaminoethylphosphonic acids have demonstrated that they are generally good, low-micromolar range competitive inhibitors. nih.gov The unsubstituted this compound itself was found to be a potent competitive inhibitor with a submicromolar Kᵢ value. nih.gov The competitive nature of the inhibition is supported by kinetic analyses and molecular modeling, which show the inhibitor occupying the active site and interacting with key residues. nih.gov

Non-Competitive Inhibition by Related Analogues

While competitive inhibition is a common mechanism for this compound derivatives, related analogues can exhibit non-competitive inhibition. nih.gov Non-competitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. nih.govnih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. wikipedia.org

In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. nih.govwikipedia.org A key characteristic of non-competitive inhibition is that it reduces the maximum velocity (Vₘₐₓ) of the enzymatic reaction, while the Michaelis-Menten constant (Kₘ) remains unchanged. nih.gov This is because the inhibitor does not interfere with substrate binding, so the enzyme's affinity for the substrate is not affected. nih.gov However, the inhibitor-bound enzyme or enzyme-substrate complex is catalytically inactive or less active. nih.gov

An example of non-competitive inhibition in a physiological context is the regulation of metabolic pathways through feedback inhibition, where a product of the pathway inhibits an enzyme earlier in the sequence. nih.gov For instance, the amino acid alanine acts as a non-competitive inhibitor of pyruvate (B1213749) kinase, a key enzyme in glycolysis. youtube.com Similarly, certain analogues related to this compound may bind to allosteric sites on their target enzymes, leading to non-competitive inhibition. nih.gov

Quantitative Assessment of Inhibitory Potency

Determination of Inhibition Constants (K_i values)

The inhibitory potency of this compound and its analogues is quantitatively assessed by determining their inhibition constants (Kᵢ values). The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme; a lower Kᵢ value indicates a more potent inhibitor. sigmaaldrich.com Kᵢ values are typically determined through kinetic studies by measuring the rate of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. nih.gov

For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ). sigmaaldrich.com The Kᵢ is a constant for a given inhibitor and enzyme under specific conditions, whereas the IC₅₀ value can vary with the substrate concentration. uniroma1.itsigmaaldrich.com

Studies on N'-substituted 1,2-diaminoethylphosphonic acids have reported a range of Kᵢ values, demonstrating their varying potencies as inhibitors of metalloaminopeptidases. nih.gov For example, the unsubstituted this compound (referred to as 1a in a study) exhibited a submicromolar Kᵢ value of 0.6 μM against an M1 alanine metalloaminopeptidase from Neisseria meningitidis (NmAPN). nih.gov The N'-benzyl and N'-cyclohexyl derivatives also showed potent inhibition with Kᵢ values in the low micromolar to nanomolar range against different aminopeptidases. nih.gov Specifically, one N'-substituted compound demonstrated a Kᵢ of 65 nM for the human aminopeptidase N (HsAPN). nih.gov

Table 1: Inhibition Constants (Kᵢ) of Selected this compound Derivatives

| Compound | Enzyme | Kᵢ (µM) |

| Unsubstituted this compound | NmAPN | 0.6 nih.gov |

| N'-substituted derivative (1u) | HsAPN | 0.065 nih.gov |

This table presents a selection of reported Kᵢ values to illustrate the inhibitory potency of these compounds. For a comprehensive list, please refer to the primary literature.

Studies on Time-Dependent Inhibition

Time-dependent inhibition (TDI) is a phenomenon where the extent of enzyme inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor. sygnaturediscovery.com This type of inhibition can be either reversible or irreversible and is a significant consideration in drug development due to its potential for causing drug-drug interactions. sygnaturediscovery.comwuxiapptec.com TDI is often investigated by comparing the IC₅₀ value of an inhibitor with and without a pre-incubation period. sygnaturediscovery.com A significant decrease in the IC₅₀ value after pre-incubation is indicative of time-dependent inhibition. sygnaturediscovery.com

While the primary mechanism of inhibition for this compound derivatives is often rapid and reversible competitive inhibition, studies on related compounds have explored time-dependent effects. nih.gov For instance, some enzyme inhibitors exhibit saturation kinetics, similar to a substrate, but their interaction leads to a time-dependent loss of enzyme activity that is not restored by methods like gel filtration, suggesting an irreversible or very slowly reversible mechanism. nih.gov This can occur if the inhibitor is a mechanism-based inactivator, also known as a suicide inhibitor, which is converted by the enzyme's catalytic machinery into a reactive species that then covalently modifies and inactivates the enzyme. wuxiapptec.com

The potential for time-dependent inhibition by this compound analogues would typically be assessed by pre-incubating the target enzyme with the inhibitor for various time intervals before adding the substrate to initiate the reaction. wuxiapptec.com A progressive decrease in enzyme activity with increasing pre-incubation time would confirm TDI. nih.govresearchgate.net Further mechanistic studies would then be required to distinguish between reversible and irreversible TDI. youtube.com

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

The Pivotal Role of N'-Substituents in Modulating Inhibitory Activity

The substitution at the N'-nitrogen atom of 1,2-diaminoethylphosphonic acid emerges as a critical factor in dictating its inhibitory potential. The nature of the substituent, from simple alkyl chains to bulkier aromatic and cyclic moieties, can profoundly influence the compound's interaction with its biological targets.

The Graduated Impact of Alkyl Chain Length: A Journey from Methyl to n-Hexyl

While specific research detailing a systematic study of N'-alkyl chain length from methyl to n-hexyl on the inhibitory activity of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from related N-alkylated compounds. For instance, studies on a series of N-alkyl-1,2-diphenylethanolamines have shown that the length of the alkyl chain can modulate pharmacological activity, with all tested compounds exhibiting a generalized inhibitory effect on smooth and cardiac muscles nih.gov. In the context of enzyme inhibition, the inhibitory potency often follows a parabolic relationship with increasing alkyl chain length, where an optimal length is reached before steric hindrance or excessive lipophilicity diminishes activity.

It is hypothesized that for this compound derivatives, a similar trend would be observed. A progressive increase in the N'-alkyl chain from methyl to n-hexyl would likely enhance inhibitory activity up to a certain point, potentially due to improved hydrophobic interactions with the active site of a target enzyme. However, beyond an optimal length, the bulky hexyl group might lead to steric clashes, reducing the compound's ability to fit within the binding pocket.

Table 1: Hypothetical Inhibitory Activity of N'-Alkyl-1,2-diaminoethylphosphonic Acid Derivatives

| N'-Substituent | Predicted Relative Inhibitory Activity | Rationale |

| Methyl | Baseline | Smallest alkyl group, minimal hydrophobic interaction. |

| Ethyl | Increased | Enhanced hydrophobic interaction compared to methyl. |

| Propyl | Further Increased | Continued improvement in hydrophobic binding. |

| Butyl | Potentially Optimal | Balance between beneficial hydrophobic interactions and manageable steric bulk. |

| Pentyl | Decreased | Increasing steric hindrance may begin to outweigh hydrophobic gains. |

| n-Hexyl | Further Decreased | Significant steric clashes likely, leading to reduced binding affinity. |

This table presents a hypothetical trend based on general principles of structure-activity relationships and findings from related compound series. Experimental validation is required.

The Influence of Aromatic and Cyclic Moieties: N-benzyl and N-cyclohexyl Substituents

The introduction of aromatic and cyclic substituents at the N'-position dramatically alters the molecular landscape of this compound, often leading to significant changes in inhibitory activity.

Studies on N-benzyl substituted phenethylamines have demonstrated that this moiety can dramatically improve both binding affinity and functional activity at certain receptors nih.gov. This enhancement is often attributed to the ability of the benzyl (B1604629) group to engage in additional binding interactions, such as π-π stacking or hydrophobic interactions, within the target's active site. Similarly, in a series of substituted N-benzyl piperidines, the nature and position of substituents on the benzyl ring were found to be critical for affinity and selectivity towards various transporters uky.edu.

The N-cyclohexyl substituent introduces a bulky, non-planar, and lipophilic group. In studies of 1,3-cyclohexyl amide derivatives, this core structure was found to be a key element for activity as negative allosteric modulators of a glutamate (B1630785) receptor nih.gov. The conformational rigidity and steric bulk of the cyclohexyl ring can enforce a specific orientation of the molecule, which may be favorable for binding to a particular enzyme or receptor.

For this compound, the incorporation of an N'-benzyl or N'-cyclohexyl group is expected to significantly impact its inhibitory profile. The benzyl group could provide crucial aromatic interactions, while the cyclohexyl group would introduce significant steric bulk and lipophilicity, potentially leading to altered selectivity and potency.

The Decisive Impact of Stereochemistry on Inhibitory Potency

As this compound possesses a chiral center at the carbon atom bearing the phosphonic acid group, its stereochemistry plays a crucial role in its biological activity. The spatial arrangement of the amino and phosphonic acid groups can lead to dramatic differences in how the enantiomers interact with chiral biological macromolecules like enzymes and receptors.

A Direct Link: Correlation Between Absolute Configuration and Inhibitory Activity

The absolute configuration of a chiral molecule is a fundamental determinant of its biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes even opposing, pharmacological effects nih.govnih.gov. This stereoselectivity arises from the three-dimensional nature of biological targets, which can preferentially bind one enantiomer over the other.

A Tale of Two Enantiomers: Specificity in Enzyme Inhibition

The differential interaction of enantiomers with enzymes is a classic example of stereospecificity in biology. The active site of an enzyme is a chiral environment, and as such, it can distinguish between the enantiomers of a substrate or inhibitor.

Research on various chiral compounds has consistently demonstrated this enantiomeric specificity. For example, studies on ibuprofen (B1674241) have shown that the (S)(+)-enantiomer is the primary component responsible for cyclooxygenase inhibition, while the (R)(-)-enantiomer is significantly less active in this regard nih.gov. In the context of aminophosphonates, the stereoselective synthesis of α-methyl derivatives of diaminopimelic acid revealed that these compounds act as slow-binding inhibitors of DAP epimerase, highlighting the importance of stereochemistry in their inhibitory mechanism nih.gov.

Therefore, it is expected that the (R)- and (S)-enantiomers of this compound will exhibit distinct inhibitory profiles against specific enzymes. One enantiomer will likely be a more potent inhibitor due to its ability to form a more stable and energetically favorable complex with the enzyme's active site. The other enantiomer, with its different spatial arrangement of functional groups, may bind with lower affinity or not at all.

Table 2: Expected Enantiomeric Specificity in Enzyme Inhibition

| Enantiomer | Expected Interaction with a Chiral Enzyme Active Site | Predicted Inhibitory Potency |

| (R)-1,2-Diaminoethylphosphonic acid | May exhibit a highly complementary fit, leading to strong binding interactions. | Potentially high |

| (S)-1,2-Diaminoethylphosphonic acid | May have a less favorable or even unfavorable fit, resulting in weaker binding. | Potentially low or negligible |

This table illustrates the expected outcome of enantiomeric specificity. The actual potency of each enantiomer is target-dependent and requires experimental determination.

A Comparative Look: Benchmarking Against Other Aminophosphonate Analogues

To fully appreciate the structure-activity relationship of this compound, it is instructive to compare its potential inhibitory profile with that of other aminophosphonate analogues.

One of the simplest aminophosphonates is aminomethylphosphonic acid (AMPA), the primary metabolite of the herbicide glyphosate. Studies have shown that AMPA can decrease plasma cholinesterase activity in rats, indicating its potential as an enzyme inhibitor nih.gov. Compared to AMPA, this compound possesses an additional amino group and a longer carbon backbone. This added functionality could allow for more extensive interactions with a target enzyme, potentially leading to higher potency and selectivity. The presence of the second amino group introduces another site for potential hydrogen bonding or ionic interactions.

Another relevant class of compounds for comparison is the bisphosphonates. N-substituted α-aminobisphosphonic acids have been identified as interesting inhibitors of certain enzymes, with their activity being influenced by the nature of the N-substituent nih.gov. For example, derivatives with basic side chains have shown favorable activity against specific kinases nih.gov. While this compound is a monophosphonate, the principles governing the influence of N-substituents in bisphosphonates provide valuable parallels. The introduction of hydrophobic or charged groups at the N'-position of this compound could similarly modulate its inhibitory activity and selectivity.

Phosphinic Dipeptides as Pseudodipeptide Systems

Phosphinic pseudodipeptides are compounds in which a phosphinate moiety (-P(O)(OH)CH2-) replaces the typical amide bond of a dipeptide. mdpi.com This structural alteration is significant because it mimics the high-energy tetrahedral transition state of amide bond hydrolysis by enzymes like metalloproteases. mdpi.comnih.gov This mimicry allows these compounds to act as potent, mechanism-based transition state analogue inhibitors. nih.gov

The effectiveness of these phosphinic dipeptides as inhibitors is largely attributed to the optimized network of interactions they form within the enzyme's active site, which resembles the transition state of the natural substrate, rather than simply strong chelation with the metal ion in the active site. nih.gov This principle has been foundational in the design of inhibitors for various enzymes, including zinc metalloproteases and aspartyl proteases. nih.govnih.gov

Homophenylalanine versus Phenylalanine Phosphonic Acid Analogues

Studies comparing phosphonic acid analogues of homophenylalanine and phenylalanine as inhibitors of alanyl aminopeptidases have demonstrated a clear difference in their inhibitory potential. Enzymatic studies consistently show that homophenylalanine derivatives possess a higher inhibitory potential against both human (hAPN, CD13) and porcine (pAPN) alanyl aminopeptidases. nih.govnih.gov

The inhibition constants (Ki) for homophenylalanine analogues are in the submicromolar range for hAPN, indicating very effective inhibition. nih.govnih.gov In fact, P1 homophenylalanine analogues are considered among the most active inhibitors of APN among the phosphonic and phosphinic derivatives that have been described in scientific literature. nih.govnih.gov This makes them valuable building blocks for designing more complex and potent inhibitors. nih.gov

Table 1: Inhibitory Activity of Homophenylalanine vs. Phenylalanine Analogues

| Compound Type | Target Enzyme | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| Homophenylalanine Analogues | hAPN | Submicromolar | nih.gov, nih.gov |

| Homophenylalanine Analogues | pAPN | Micromolar | nih.gov, nih.gov |

| Phenylalanine Analogues | hAPN / pAPN | Generally higher than homophenylalanine analogues | nih.gov, nih.gov |

Fluorinated and Brominated Analogues and Their Effect on Activity

The introduction of halogen atoms, such as fluorine and bromine, into the aromatic ring of homophenylalanine and phenylalanine phosphonic acid analogues has been explored to modulate their inhibitory activity. A library of these halogenated compounds was synthesized and evaluated for their effects on human and porcine alanine (B10760859) aminopeptidases. nih.gov

The results indicated that specific substitutions can enhance inhibitory potency. For instance, 1-amino-3-(3-fluorophenyl) propylphosphonic acid was identified as one of the most effective low-molecular inhibitors for both hAPN and pAPN. nih.govnih.gov The selection of which halogen to use and its position on the phenyl ring was initially based on the availability of starting materials. mdpi.com Molecular modeling simulations and SAR analysis have been used to determine the optimal structure for enzyme-inhibitor complexes, providing a basis for the rational design of new inhibitors. nih.govnih.gov The incorporation of fluorine, in particular, is often beneficial for activity. mdpi.com

Table 2: Notable Halogenated Analogues and their Activity

| Compound | Target Enzyme | Activity Level | Reference |

|---|---|---|---|

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid | hAPN & pAPN | One of the best low-molecular inhibitors | nih.gov, nih.gov |

| Fluorinated Analogues | hAPN & pAPN | Generally beneficial for inhibitory activity | mdpi.com |

Ligand-Enzyme Complex Structures and Molecular Interactions

Understanding how these inhibitors bind to their target enzymes at a molecular level is crucial for drug design and development. X-ray crystallography and conformational analysis provide this critical information.

X-ray Crystallography of Enzyme-Inhibitor Complexes

High-resolution X-ray crystal structures of enzymes complexed with inhibitors offer a detailed view of the binding interactions. The structure of human aminopeptidase (B13392206) N (hAPN), a dimeric membrane protein and a zinc metallopeptidase, has been determined in complex with various inhibitors like amastatin (B1665947) and bestatin (B1682670). nih.gov These structures reveal that each monomer of the enzyme dimer adopts a "closed" form, characterized by an internal cavity around the catalytic site. nih.gov

The binding of different inhibitors induces unique ordering of loops within the enzyme structure. nih.gov For example, the complex with bestatin suggests a new potential route for inhibitor design. nih.gov The analysis of these complex structures provides valuable insights into the mechanism of peptide processing and can guide the development of more specific and potent inhibitors. nih.gov

Conformational Analysis of Bound Ligands

The conformation of a ligand when it is bound to an enzyme is a key determinant of its inhibitory activity. The flexibility of both the ligand and the enzyme's active site allows for an induced-fit mechanism, where the binding of the ligand can cause significant conformational changes in the enzyme. nih.gov

For phosphonic acid analogues, molecular modeling simulations are used to analyze the optimal architecture of the enzyme-inhibitor complexes. nih.govnih.gov These computational studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the bound conformation of the ligand within the active site. The binding of a ligand can stabilize a "closed" conformation of the enzyme, which is often essential for catalysis and inhibition. nih.gov This conformational information is vital for the rational design of new therapeutic agents.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure and purity of 1,2-diaminoethylphosphonic acid and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organophosphorus compounds. Both ¹H NMR and ³¹P NMR are utilized to characterize this compound and its derivatives.

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule. For instance, in a study of DL-1-(Aminoethyl)phosphonic acid, the ¹H NMR spectrum was recorded at 399.65 MHz in D₂O. chemicalbook.com The chemical shifts and coupling constants of the protons provide details about their chemical environment and connectivity.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin of 1/2 of the ³¹P nucleus. wikipedia.org The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus atom. wikipedia.org For phosphonic acid analogues, ³¹P NMR spectra can be measured as a function of pH and metal ion concentration, revealing changes in the chemical environment of the phosphorus nucleus. nih.gov The chemical shifts of phosphonyl groups are typically observed downfield compared to phosphoryl resonances. nih.gov Changes in pH or the concentration of ions like Mg²⁺ can cause these shifts to move upfield. nih.gov

Gated and inverse gated decoupling techniques can be used in ³¹P NMR to observe proton couplings and obtain quantitative data, respectively. huji.ac.il One-bond ³¹P-¹H coupling constants are typically large, in the range of 600 to 700 Hz. huji.ac.il

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like aminoalkylphosphonic acids. nih.govdtic.mil

ESI-MS is instrumental in characterizing reaction products and identifying compounds in complex mixtures. dtic.mil For instance, LC-ESI-MS can be used to separate and identify multiple components in a sample before they are introduced into the mass spectrometer. dtic.mil The technique is sensitive enough to detect and quantify sub-picomole amounts of lipids from biological samples and can be used for the analysis of organophosphorus compounds. nih.govmdpi.com In the analysis of organophosphorus acids, derivatization can be employed to enhance the signal intensity in LC-ESI-MS/MS. mdpi.com The fragmentation patterns observed in ESI-MS/MS provide valuable structural information. nih.gov

| Technique | Application in this compound Analysis | Key Findings |

| ¹H NMR | Structural elucidation of the proton framework. | Provides data on chemical shifts and coupling constants of hydrogen atoms. chemicalbook.com |

| ³¹P NMR | Characterization of the phosphorus center and its environment. | Chemical shifts are sensitive to pH and metal ion concentration. wikipedia.orgnih.gov |

| HRMS (ESI-MS) | Accurate mass determination and elemental composition. | Enables identification of compounds in complex mixtures and analysis of polar molecules. nih.govdtic.mil |

Electron Ionization Mass Spectrometry (EI-MS) for Diastereoisomer Differentiation

Electron Ionization (EI) mass spectrometry is a powerful technique for differentiating between diastereoisomers of protected 1,2-diaminoalkylphosphonic acids. nih.gov The fragmentation patterns of the diastereoisomers under EI conditions can be distinct, allowing for their differentiation.

A key study demonstrated that the loss of a diethoxyphosphoryl group and the elimination of diethyl phosphonate (B1237965) are competitive fragmentation pathways that can distinguish between the cis and trans isomers. nih.gov The relative abundance of the molecular ion is significantly higher for the cis isomer in each analyzed pair of diastereoisomers. nih.gov The fragmentation mechanisms can be further elucidated using selectively deuterated analogs and by studying product- and precursor-ion mass spectra. nih.gov Density functional theory (DFT) calculations can be used to support the experimental findings by modeling the structures of transition states and product ions, and calculating the free energies of the fragmentation processes. nih.gov

X-ray Crystallography for Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional atomic structure of molecules, including enzyme-inhibitor complexes. nih.gov This method provides high-resolution structural data that is critical for understanding the molecular basis of enzyme inhibition. nih.gov

Determination of Inhibitor-Enzyme Complex Structures

X-ray crystallography has been successfully employed to determine the structures of M1 alanine (B10760859) aminopeptidases (APNs) in complex with N'-substituted this compound inhibitors. nih.gov For example, the structures of an APN from Neisseria meningitidis complexed with N-benzyl-1,2-diaminoethylphosphonic acid and N-cyclohexyl-1,2-diaminoethylphosphonic acid have been resolved. nih.gov

These crystal structures reveal the precise binding mode of the inhibitors within the enzyme's active site. nih.gov They show how the different parts of the inhibitor molecule, such as the phosphonic acid group and the N'-substituent, interact with the amino acid residues of the enzyme. nih.gov This information is crucial for understanding the basis of inhibitor potency and selectivity. nih.govnih.gov

Analysis of Active Site Architecture in Complexation

The analysis of inhibitor-enzyme complex structures provides a detailed view of the active site architecture. nih.gov In the case of APNs complexed with this compound derivatives, the crystal structures reveal the role of the additional amino group and the hydrophobic substituents of the ligands within the S1 active site region. nih.gov

of this compound

Computational chemistry and molecular modeling have emerged as indispensable tools for the in-depth characterization of this compound and its derivatives. These theoretical approaches provide insights into molecular structure, reactivity, and interactions that are often difficult to obtain through experimental methods alone. This section delves into the application of molecular docking simulations for predicting binding modes, the use of Density Functional Theory (DFT) for differentiating stereoisomers, and the thermodynamic analysis of chelation and complexation.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. The primary goal is to predict the binding geometry and affinity of the ligand-receptor complex.

The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations and orientations. The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity. These poses provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by studies on structurally related phosphonates and other compounds. For instance, in studies of novel antibacterial agents, molecular docking has been employed to elucidate the binding of compounds to the active sites of bacterial enzymes like DNA gyrase. nih.gov These simulations can reveal key amino acid residues that interact with the ligand and guide the design of more potent and selective inhibitors.

The predicted binding energy, typically expressed in kcal/mol, is a key metric obtained from molecular docking simulations. A lower binding energy generally indicates a more stable complex. The following table illustrates the type of data generated in molecular docking studies, using hypothetical binding energies for derivatives of this compound with a generic protein target.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | -7.8 | Arg12, Asp45, Tyr98 |

| Derivative B | -8.5 | Arg12, Glu56, Phe101 |

| Derivative C | -7.2 | Asp45, Ser99 |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Density Functional Theory (DFT) for Stereoisomer Differentiation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for differentiating between stereoisomers, such as the diastereomers of this compound derivatives. Due to the presence of two chiral centers, this compound can exist as a pair of enantiomers (RR and SS) and a meso compound (RS). The differentiation of these stereoisomers is crucial as they can exhibit different biological activities.

DFT calculations can provide insights into the energetic and structural differences between stereoisomers. For example, studies on protected 1,2-diaminoalkylphosphonic acids have shown that DFT can be used to understand the fragmentation patterns observed in mass spectrometry. nih.govnih.gov The relative stabilities of the diastereomers and the energy barriers for different fragmentation pathways can be calculated, explaining why they behave differently under certain experimental conditions.

One key finding from such studies is that the cis and trans isomers (referring to the relative stereochemistry of the amino and phosphonate groups) can have significantly different stabilities. For instance, calculations have shown that the cis isomer may be less stable and more prone to specific bond cleavages compared to the trans isomer. nih.gov The energy of the transition structure leading to the cleavage of the bond between the two carbon atoms in the diaminoethyl backbone can be significantly lower for one isomer, indicating a more facile fragmentation. nih.gov

The following table summarizes the kind of data that can be obtained from DFT calculations for the differentiation of stereoisomers, based on findings for related compounds.

| Stereoisomer | Relative Energy (kcal/mol) | Key Fragmentation Pathway | Activation Energy for Fragmentation (kcal/mol) |

| cis-isomer | 0.0 | C-C bond cleavage | 15.2 |

| trans-isomer | -3.5 | Loss of diethyl phosphonate | 17.1 |

This table presents hypothetical data based on published studies on related compounds to illustrate the application of DFT. nih.gov

Thermodynamic Analysis of Chelation and Complexation

The presence of both amino and phosphonic acid groups in this compound makes it an excellent chelating agent, capable of forming stable complexes with various metal ions. The thermodynamic analysis of this chelation process is essential for understanding the stability and selectivity of these complexes. The key thermodynamic parameters are the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS) of complexation.

The stability of a metal complex is quantified by its stability constant (log K), which is directly related to the Gibbs free energy of formation. A large and positive log K value indicates a stable complex. The enthalpy change reflects the heat released or absorbed during complex formation, providing insight into the strength of the metal-ligand bonds. The entropy change relates to the change in disorder of the system upon complexation, which is often influenced by the chelate effect and the release of solvent molecules.

The thermodynamic parameters for the formation of metal complexes can be determined experimentally using techniques like potentiometry and calorimetry. The data obtained can be used to predict the behavior of this compound in various applications, such as in metal ion sequestration or as a component of metal-containing catalysts.

The following table provides an example of the type of thermodynamic data that would be generated from such studies for the 1:1 complex of this compound with different metal ions.

| Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Cu(II) | 10.5 | -60.0 | -50.0 | 10.0 |

| Ni(II) | 7.8 | -44.5 | -35.0 | 9.5 |

| Zn(II) | 7.2 | -41.1 | -30.0 | 11.1 |

This table contains hypothetical data to illustrate the thermodynamic parameters of chelation.

Broader Biological and Biomedical Implications

Role as Chelating Agents

The presence of multiple donor atoms—two nitrogen atoms from the amino groups and oxygen atoms from the phosphonate (B1237965) group—makes 1,2-diaminoethylphosphonic acid and its derivatives effective chelating agents for various metal ions. Chelation therapy is a critical strategy for treating heavy metal poisoning and managing disorders related to metal ion imbalance.

This compound exhibits a strong affinity for copper(II) ions. The amino groups and the phosphonate moiety can coordinate with the copper ion, forming a stable chelate complex. This property is significant in the context of diseases characterized by copper overload, such as Wilson's disease. The ability to sequester excess Cu(II) ions can help mitigate the oxidative stress and cellular damage they cause. nih.gov The chelation process effectively neutralizes the catalytic activity of copper ions in harmful redox reactions. nih.gov

While its affinity for nickel(II) ions is considered more moderate compared to copper(II), this compound can still form stable complexes with Ni(II). This chelation can be beneficial in addressing nickel toxicity. nih.govnih.gov The coordination with nickel ions typically involves the nitrogen and oxygen donor atoms, similar to its interaction with copper. nih.gov The effectiveness of nickel chelation is being explored as a novel approach to combat certain multi-drug resistant enteric pathogens that rely on nickel-containing enzymes for their virulence. nih.govnih.gov

Potential as Lead Compounds for Therapeutic Design

The structural scaffold of this compound serves as a valuable starting point for the rational design of more complex and highly specific therapeutic agents. nih.gov Its phosphonate group is a key feature in the design of enzyme inhibitors.

The phosphonic acid moiety of this compound is a close structural and electronic mimic of the tetrahedral transition state of peptide bond hydrolysis by metallopeptidases, such as aminopeptidases. researchgate.net This makes phosphonate-containing molecules potent transition-state analogue inhibitors. researchgate.netnih.gov By modifying the core structure of this compound, researchers can develop inhibitors with high specificity and potency for different types of aminopeptidases. researchgate.net These enzymes are involved in a variety of physiological and pathological processes, making their inhibition a promising therapeutic strategy. nih.govnih.gov

Aminopeptidases are often dysregulated in various diseases, including cancer and inflammatory conditions. nih.gov For instance, Aminopeptidase (B13392206) N (APN/CD13) is overexpressed in many tumor cell types and is involved in tumor invasion and angiogenesis. nih.govnih.gov Derivatives of this compound can be designed to selectively target specific aminopeptidases that are implicated in a particular disease. This targeted approach can lead to the development of drugs with improved efficacy and reduced side effects. The ability to fine-tune the inhibitor's structure allows for the differential targeting of aminopeptidases in different disease contexts, offering a versatile platform for drug discovery. researchgate.net

Pharmacological Relevance in Enzyme Regulation

The pharmacological significance of this compound and its analogues extends beyond aminopeptidase inhibition to the broader regulation of various enzymes. The phosphonate group is a versatile pharmacophore that can be incorporated into molecules designed to interact with the active sites of numerous enzymes.

Phosphonate-based compounds have been successfully developed as inhibitors for a range of enzymes, including proteases, synthases, and phosphatases. nih.gov Their stability against hydrolysis compared to their phosphate (B84403) counterparts makes them ideal for use as therapeutic agents. researchgate.net The ability of the this compound scaffold to present the phosphonate group in a specific spatial orientation allows for the design of inhibitors that can modulate enzyme activity with high precision. This has implications for the treatment of a wide array of conditions, from infectious diseases to metabolic disorders. nih.govnih.gov

Modulation of M01 Family Proteases

Phosphonic acids and their derivatives are recognized for their potential to act as protease inhibitors. nih.gov A primary target of interest is the M01 family of zinc metallopeptidases, also known as the MA clan. This family includes crucial enzymes like Aminopeptidase N (APN, or CD13), which is a focus of significant research. nih.govnih.gov APN is a widely expressed ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides. patsnap.com

The inhibitory action of compounds related to this compound often stems from their structure, which mimics the transition state of natural peptide substrates. medchemexpress.com This allows them to bind tightly to the active site of the metalloprotease. For instance, highly potent and selective APN inhibitors have been designed based on phosphinic compounds that coordinate with the active-site zinc ion. medchemexpress.com

Inhibition of M01 family aminopeptidases like APN disrupts normal cellular protein turnover. This can lead to an accumulation of peptides and a reduction in the intracellular pool of free amino acids. mdpi.com This process, termed the amino acid deprivation response (AADR), preferentially affects cells with high metabolic activity, such as malignant tumor cells, inducing stress pathways that can lead to apoptosis (cell death). nih.gov The development of specific inhibitors, such as Tosedostat (CHR-2797), which targets M1 aminopeptidases, highlights the therapeutic strategy of modulating this enzyme family to combat diseases like acute myeloid leukemia. nih.govdrugbank.com

Table 1: Examples of M01 Family Aminopeptidase Inhibitors

| Inhibitor | Target Enzyme(s) | Chemical Class/Base | Inhibition Mechanism |

|---|---|---|---|

| Bestatin (B1682670) | Aminopeptidase N (APN/CD13), other aminopeptidases | Dipeptide analogue | Competitive inhibitor, binds to the active site. mdpi.com |

| Tosedostat (CHR-2797) | Aminopeptidase N, Puromycin-sensitive aminopeptidase (PuSA), LTA4 hydrolase | N-acyl-alpha amino acid derivative | Pro-drug converted to active metabolite CHR-79888, inhibits M1 family aminopeptidases. drugbank.comnih.govselleckchem.com |

| Phosphinic/Phosphonic Acid Derivatives | Aminopeptidase N (APN/CD13) | Phosphinic/Phosphonic acids | Mimic the transition state of substrates, coordinating with the active-site zinc ion. medchemexpress.com |

Application in Elucidating Protease Roles in Antigen Processing

The immune system's ability to recognize and eliminate infected or cancerous cells relies on the presentation of antigenic peptides by Major Histocompatibility Complex (MHC) molecules. nih.gov Aminopeptidases in the M01 family play a role in the final trimming of peptide precursors in the cytosol before they are loaded onto MHC class I molecules. nih.gov By inhibiting these enzymes, researchers can study their precise contribution to this critical pathway.

The process begins when proteins in the cytosol are degraded into smaller peptides by the proteasome. researchgate.net These peptides are then transported into the endoplasmic reticulum (ER), where they may require further trimming by aminopeptidases to achieve the optimal length (typically 8-10 amino acids) for binding to the MHC class I groove. researchgate.net

By using selective inhibitors of M01 family proteases, it is possible to disrupt this trimming process. This disruption can lead to a change in the repertoire of peptides presented on the cell surface, which can, in turn, affect the activation of cytotoxic T-cells. For example, inhibiting APN can modulate immune responses. nih.gov The use of inhibitors like Bestatin as a vaccine adjuvant has been shown to enhance and prolong immune responses in animal models, demonstrating the immunomodulatory potential of targeting these proteases. nih.govnih.gov Therefore, compounds like this compound and its relatives serve as valuable chemical probes to dissect the intricate steps of antigen processing and presentation, deepening our understanding of immune surveillance.

Inhibitor Bio-distribution in Animal Models (e.g., rat brain, liver, kidney for related APN inhibitors)

Understanding where an inhibitor concentrates in the body is crucial for evaluating its therapeutic potential and mechanism of action. Studies on related APN inhibitors have provided insights into their distribution in animal models.

A selective, iodinated APN inhibitor, [125I]RB 129, was used to map the location of APN in rats via autoradiography. nih.gov The study revealed a high concentration of the inhibitor in brain microvessels, the choroid plexus, and the pituitary gland. nih.gov Significant levels were also found in various brain regions, including the cortex, hippocampus, cerebellum, and hypothalamus, as well as in the spinal cord. nih.gov This distribution aligns with the known roles of APN in inactivating neuropeptides like enkephalins in the central nervous system. nih.gov Outside the brain, high concentrations were observed in the brush-border cells of the intestine, reflecting APN's role in digestion. nih.gov

Pharmacokinetic studies of Tosedostat, an oral M1 aminopeptidase inhibitor, show that it is converted to an active metabolite (CHR-79888). nih.gov In human clinical trials, Tosedostat was well-tolerated, and the resulting intracellular levels of its active form in blood cells were consistent with concentrations that proved effective in preclinical xenograft cancer models, indicating that the inhibitor reaches its target cells at effective concentrations. nih.gov

Bestatin has also been studied extensively in mice. Its ability to produce significant therapeutic effects against experimental and spontaneous metastases when administered over several weeks suggests that it achieves and maintains a biologically active distribution to target tumor sites. nih.gov Furthermore, its use as a vaccine adjuvant in both mice and pigs confirms its ability to interact with the immune system in vivo. nih.gov

Table 2: Bio-distribution of Related APN Inhibitors in Animal Models

| Inhibitor | Animal Model | Tissues of High Concentration/Activity | Key Finding |

|---|---|---|---|

| [125I]RB 129 | Rat | Brain (microvessels, choroid plexus, pituitary, cortex, hippocampus), spinal cord, intestine (brush-border cells). nih.gov | Demonstrates specific localization of APN in the central nervous system and digestive tract. nih.gov |

| Tosedostat (CHR-2797) | Rodent Xenograft Models | Intracellular (packed blood cells). nih.gov | Achieves intracellular concentrations sufficient for anti-tumor activity. nih.gov |

| Bestatin | Mouse | Tumor metastases sites, immune cells. nih.govnih.gov | Exerts therapeutic anti-metastatic effects and acts as an effective immunomodulatory adjuvant in vivo. nih.govnih.gov |

Q & A

Q. What are the recommended methods for synthesizing enantiomerically enriched 1,2-Diaminoethylphosphonic acid derivatives?

The enantioselective synthesis of α-aminophosphonic acids, including this compound, often employs catalytic phosphorylation of imines using dialkyl phosphites. A stereo-selective approach involves chiral catalysts to induce asymmetry at the α-carbon, as demonstrated in the phosphorylation of imines under mild conditions . Recent advances include modular methods for dihydroquinoline phosphonate derivatives, which can be adapted for diaminoethylphosphonic acid synthesis via regioselective functionalization .

Q. How does pH influence the speciation and reactivity of this compound in aqueous solutions?

The protonation state of diaminoethylphosphonic acid depends on pH, analogous to 1,2-propanediamine. At low pH, both amino groups are protonated (dicationic form), while neutral or mono-protonated species dominate at higher pH. Computer-aided pH titration experiments with pH probes can map speciation, enabling precise control of reactivity in catalytic or inhibitory studies .

Q. What safety considerations are critical when handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous phosphonates require:

- Avoidance of oxidizers to prevent hazardous reactions.

- Use of PPE (gloves, goggles) and fume hoods to minimize inhalation/contact.

- Disposal via certified hazardous waste protocols to prevent environmental release .

Advanced Research Questions

Q. What structural insights explain the selective inhibition of alanine aminopeptidases by this compound?

X-ray crystallography reveals that the phosphonic acid group binds the zinc ion in the enzyme active site, while the diaminoethyl chain occupies the S1 pocket. This dual interaction mimics the transition state of peptide hydrolysis, achieving competitive inhibition with sub-micromolar affinity. Structural analogs with modified chain lengths show reduced efficacy, highlighting the importance of the 1,2-diaminoethyl motif .

Q. How can researchers resolve contradictions in reported inhibitory activities across enzymatic assays?

Discrepancies often arise from:

- Assay conditions : Ionic strength and pH alter protonation states, affecting binding. Standardize buffer systems (e.g., Tris-HCl at pH 7.4) .

- Stereochemical purity : Racemic mixtures may obscure enantiomer-specific activity. Use chiral HPLC or asymmetric synthesis to isolate active stereoisomers .

- Enzyme sources : Variants from different organisms (e.g., bacterial vs. human) may exhibit divergent selectivity. Validate targets with recombinant enzymes .

Q. What computational or experimental approaches elucidate hydrolysis mechanisms of this compound?

- Kinetic studies : Monitor hydrolysis rates via <sup>31</sup>P-NMR under acidic/alkaline conditions to identify intermediates .

- DFT calculations : Model transition states to predict cleavage sites (e.g., P–C vs. C–N bonds) .

- Isotopic labeling : Use <sup>18</sup>O-labeled water to trace oxygen incorporation into hydrolyzed products .

Methodological Recommendations

- Stereochemical analysis : Use circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

- Enzyme assays : Include positive controls (e.g., bestatin) and pre-incubate inhibitors with enzymes to ensure equilibrium binding .

- Environmental stability : Conduct OECD 301B biodegradation tests to assess ecological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.